An In-Depth Technical Guide to 4-Ethoxyphenol (CAS: 622-62-8)
An In-Depth Technical Guide to 4-Ethoxyphenol (CAS: 622-62-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxyphenol, also known as hydroquinone monoethyl ether, is an aromatic organic compound with the chemical formula C₈H₁₀O₂. It is a monoethyl ether of hydroquinone and finds applications as a versatile intermediate in the synthesis of more complex molecules, including liquid crystals and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and biological significance of 4-ethoxyphenol, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical and Physical Properties
4-Ethoxyphenol is a beige crystalline solid at room temperature.[1][3] It possesses a mild, sweet, herbaceous odor reminiscent of anise and fennel.[1][4] It is soluble in organic solvents such as ethanol and ether and is slightly soluble in water.[1][4][5]
Table 1: Physicochemical Properties of 4-Ethoxyphenol
| Property | Value | Reference(s) |
| CAS Number | 622-62-8 | [6] |
| Molecular Formula | C₈H₁₀O₂ | [6] |
| Molecular Weight | 138.16 g/mol | [6] |
| Appearance | Beige crystalline powder or chunks | [1][3] |
| Melting Point | 64-67 °C | [6] |
| Boiling Point | 131 °C at 9 mmHg | [7] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils | [1][4] |
| logP | 1.87 | [1] |
| pKa | 10.44 ± 0.13 (Predicted) | [1] |
Spectroscopic Data
The structural characterization of 4-ethoxyphenol is supported by various spectroscopic techniques.
Table 2: Key Spectroscopic Data for 4-Ethoxyphenol
| Technique | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Signals corresponding to ethoxy protons (triplet and quartet) and aromatic protons. | [1][6][8] |
| IR Spectroscopy | Characteristic peaks for O-H stretching (phenol), C-O stretching (ether and phenol), and aromatic C-H stretching. | [1][2] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 138, with fragmentation patterns consistent with the structure. | [6] |
Synthesis of 4-Ethoxyphenol
4-Ethoxyphenol can be synthesized through several methods. The most common laboratory-scale synthesis is the Williamson ether synthesis, involving the reaction of hydroquinone with an ethylating agent in the presence of a base. Another method involves the reaction of p-benzoquinone with ethanol.[2][9][10][11]
Experimental Protocol: Williamson Ether Synthesis of 4-Ethoxyphenol
This protocol details the synthesis of 4-ethoxyphenol from hydroquinone and iodoethane.
Materials:
-
Hydroquinone
-
Iodoethane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.0 eq) in ethanol.
-
Deprotonation: Slowly add a solution of sodium hydroxide (1.0 eq) in water to the flask while stirring. The mixture should become basic.
-
Alkylation: Add iodoethane (1.0 eq) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the remaining aqueous mixture, add diethyl ether and transfer to a separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash with dilute HCl, followed by water, and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude 4-ethoxyphenol by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a beige crystalline solid.[4][12][13][14]
Workflow for Williamson Ether Synthesis of 4-Ethoxyphenol
Applications in Drug Development and Research
4-Ethoxyphenol serves as a valuable building block in medicinal chemistry for the synthesis of various bioactive molecules. Its phenolic hydroxyl and ether functionalities provide sites for further chemical modification.
-
Scaffold for Bioactive Compounds: The 4-ethoxyphenol moiety has been incorporated into the structures of enzyme inhibitors and androgen receptor antagonists.[5][15][16][17]
-
Substrate for Enzyme Kinetics: It is used as a substrate in the kinetic evaluation of enzymes like mushroom tyrosinase.[2]
-
Precursor for Derivatives: The synthesis of N-alkyl/aralkylated N-(4-ethoxyphenyl)-2,3-dihydrobenzo-[2][8]-dioxin-6-sulfonamides with potential enzyme inhibitory activity has been reported.[8]
Biological Activity and Signaling Pathways
While primarily used as a synthetic intermediate, 4-ethoxyphenol itself exhibits some biological activities.
-
Antilarval Activity: It has shown potent antilarval activity against Bacillus amphitrite larvae.[8]
-
Inhibition of Mitochondrial Membrane Potential: 4-Ethoxyphenol has been reported to inhibit the mitochondrial membrane potential.[18] This disruption can lead to a cascade of events culminating in apoptosis (programmed cell death).
A proposed signaling pathway for 4-ethoxyphenol-induced apoptosis, based on its ability to disrupt mitochondrial function, is outlined below. This pathway is a generalized model of mitochondrially-mediated apoptosis and may be initiated by the generation of reactive oxygen species (ROS).[3][19][20][21][22]
Proposed Signaling Pathway for 4-Ethoxyphenol-Induced Apoptosis
The disruption of the mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.[9][15][23][24] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9.[7][13][18][25] Caspase-9, an initiator caspase, in turn activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[15][23] This process is regulated by the Bcl-2 family of proteins, where anti-apoptotic members can prevent the release of cytochrome c.[7][13][18][25][26]
Safety and Handling
4-Ethoxyphenol is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[3]
Table 3: Hazard Information for 4-Ethoxyphenol
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Handling Precautions:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
First Aid Measures:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
4-Ethoxyphenol is a commercially available and synthetically accessible compound with significant potential as a building block in drug discovery and development. Its chemical functionality allows for the creation of diverse molecular scaffolds. While it exhibits some inherent biological activity, particularly related to mitochondrial function, its primary value lies in its role as a versatile intermediate for the synthesis of novel therapeutic agents. Researchers and drug development professionals should be aware of its synthetic utility and handle it with appropriate safety precautions due to its hazardous nature. Further investigation into the specific molecular targets and signaling pathways affected by 4-ethoxyphenol and its derivatives may unveil new therapeutic opportunities.
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- 23. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
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